molecular formula C11H14S B14611490 [(3-Methylbut-3-en-2-yl)sulfanyl]benzene CAS No. 58468-95-4

[(3-Methylbut-3-en-2-yl)sulfanyl]benzene

Cat. No.: B14611490
CAS No.: 58468-95-4
M. Wt: 178.30 g/mol
InChI Key: RCAPCUORHXVNJP-UHFFFAOYSA-N
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Description

[(3-Methylbut-3-en-2-yl)sulfanyl]benzene is a chemical compound with a unique structure that combines a benzene ring with a sulfanyl group attached to a 3-methylbut-3-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methylbut-3-en-2-yl)sulfanyl]benzene typically involves the reaction of a benzene derivative with a sulfanyl group and a 3-methylbut-3-en-2-yl substituent. One common method is the nucleophilic substitution reaction where a benzene ring is treated with a suitable sulfanyl reagent under controlled conditions to introduce the sulfanyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3-Methylbut-3-en-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the 3-methylbut-3-en-2-yl substituent using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the sulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

    Catalysts: Lewis acids like aluminum chloride, boron trifluoride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3-Methylbut-3-en-2-yl)sulfanyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Methylbut-3-en-2-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl group and benzene ring. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo various substitution reactions. These interactions can affect biological pathways and molecular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-2-butenyl)-benzene: Similar structure but lacks the sulfanyl group.

    (3-Methylbut-2-en-2-yl)benzene: Similar structure but with different substituents on the benzene ring.

Uniqueness

[(3-Methylbut-3-en-2-yl)sulfanyl]benzene is unique due to the presence of both the sulfanyl group and the 3-methylbut-3-en-2-yl substituent, which confer distinct chemical and physical properties

Properties

CAS No.

58468-95-4

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

3-methylbut-3-en-2-ylsulfanylbenzene

InChI

InChI=1S/C11H14S/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3

InChI Key

RCAPCUORHXVNJP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C)SC1=CC=CC=C1

Origin of Product

United States

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